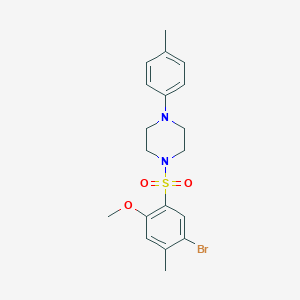
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as BRL-15572, is a compound that belongs to the class of piperazine derivatives. It has been found to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects.
Scientific Research Applications
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antidepressant and anxiolytic effects in animal models, making it a promising candidate for the treatment of depression and anxiety disorders. Additionally, 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in the treatment of this disorder.
Mechanism of Action
The exact mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is not fully understood, but it is believed to act as a selective serotonin 5-HT1A receptor partial agonist. This receptor is involved in the regulation of mood, anxiety, and stress responses, and its activation has been shown to produce antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been found to produce a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood and anxiety. Additionally, 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has several advantages for use in lab experiments. It is a highly selective compound that acts specifically on the serotonin 5-HT1A receptor, allowing researchers to study the effects of this receptor in isolation. Additionally, 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to produce consistent and reproducible effects in animal models, making it a reliable tool for studying the biological mechanisms of mood and anxiety disorders.
However, there are also some limitations to the use of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine in lab experiments. Its effects may vary depending on the species and strain of animal used, and it may not accurately reflect the effects of the compound in humans. Additionally, the optimal dosage and administration route of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine may vary depending on the specific experimental conditions.
Future Directions
There are several future directions for research on 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine. One area of interest is the potential use of the compound in the treatment of depression and anxiety disorders in humans. Clinical trials will be necessary to determine the safety and efficacy of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine in humans.
Another area of interest is the development of new compounds that target the serotonin 5-HT1A receptor. 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has provided valuable insights into the role of this receptor in regulating mood and anxiety, and further research may lead to the development of more effective and selective compounds for the treatment of these disorders.
Conclusion:
In conclusion, 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its selective action on the serotonin 5-HT1A receptor makes it a valuable tool for studying the biological mechanisms of mood and anxiety disorders. Further research is needed to fully understand the mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine and to determine its safety and efficacy in humans.
Synthesis Methods
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can be synthesized using a multistep process that involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base such as sodium carbonate. The resulting product is then purified using column chromatography to obtain 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine in its pure form.
properties
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14-4-6-16(7-5-14)21-8-10-22(11-9-21)26(23,24)19-13-17(20)15(2)12-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVZGLTXFROSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Br)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2925101.png)
![3,6-dichloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2925102.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2925104.png)
![ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate](/img/no-structure.png)
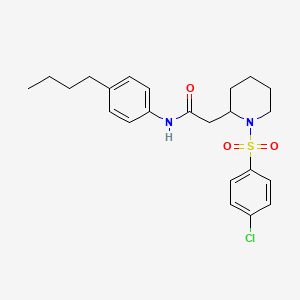
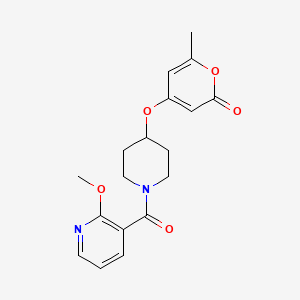
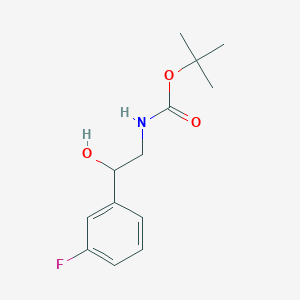
![N-(4-chlorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2925113.png)
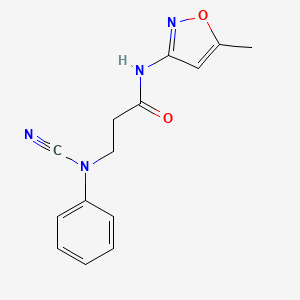
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2925115.png)
![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2925116.png)